molecular formula C10H17N3 B1442958 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine CAS No. 1250773-31-9

3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1442958
CAS No.: 1250773-31-9
M. Wt: 179.26 g/mol
InChI Key: ASEORIJNAXUCCB-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceutical drugs. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known to have various biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a piperidine ring attached to a pyrazole ring at the 3-position. The pyrazole ring would have methyl groups at the 3 and 5 positions .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely depend on the specific conditions and reagents used. Pyrazole rings can participate in various reactions such as substitutions, additions, and oxidations . Piperidine rings can also undergo various reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the pyrazole and piperidine rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Investigations

Synthesis, and Molecular Structure Investigations of New s-Triazine Derivatives This study involved the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a), were analyzed using Hirshfeld and DFT calculations, focusing on intermolecular interactions and electronic properties. These derivatives are polar and have been structurally characterized, showing significant potential for various scientific applications (Shawish et al., 2021).

Antimicrobial Activity

Novel Pyrazolyl-s-triazine Derivatives and Antimicrobial Activity New series of pyrazole-containing s-triazine derivatives were synthesized and tested for their antimicrobial and antifungal activities. The molecular structures of the compounds, including N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, were optimized using DFT/B3LYP method and validated through X-ray crystallography. The antimicrobial testing against various microorganisms showcased the potential of these derivatives in scientific research, particularly in the development of new antimicrobial agents (Sharma et al., 2017).

Synthesis and Neurotropic Activity

Synthesis and Neurotropic Activity of New S-alkyl Derivatives A study dedicated to Prof. Girolamo Cirrincione presented the synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-oxo3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile via intramolecular nucleophilic substitution. The neurotropic activity of the synthesized compounds was evaluated using convulsive models, showcasing their potential in scientific research for the development of new neurotropic agents (Dashyan et al., 2022).

Anticancer and Antitubercular Activities

Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent at C2 of the 1,3-thiazole cycle, were studied for their anticancer activity. The study was part of the international scientific program “NCI-60 Human Tumor Cell Lines Screen” and highlighted the promising anticancer properties of these derivatives, marking their significance in scientific research aimed at cancer treatment (Turov, 2020).

SYNTHESIS AND EVALUATION OF ANTITUBERCULAR AND ANTIFUNGAL ACTIVITY This research synthesized novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular and antifungal activity. The compounds displayed significant activity, indicating their potential in the development of new antitubercular and antifungal agents (Syed et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, which can lead to various biological effects .

Safety and Hazards

The safety and hazards of “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” could include further studies on its synthesis, properties, and potential biological activities. Given the known activities of some pyrazole and piperidine derivatives, it could be of interest in the development of new pharmaceutical drugs .

Biochemical Analysis

Biochemical Properties

3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect oxidative stress levels in cells by modulating the production of reactive oxygen species (ROS) . This can lead to changes in cellular homeostasis and impact processes such as apoptosis and cell proliferation. Furthermore, this compound may alter the expression of specific genes involved in metabolic pathways, thereby influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and leading to increased levels of acetylcholine . This inhibition can result in enhanced cholinergic signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine . This interaction can affect the levels of metabolites and alter metabolic flux, leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEORIJNAXUCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250773-31-9
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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